Tetrapotassium decachloro-mu-oxodiruthenate(4-)
Description
Tetrapotassium decachloro-μ-oxodiruthenate(4−) (chemical formula: K₄[Ru₂Cl₁₀O]) is a dinuclear ruthenium complex characterized by two ruthenium(IV) centers bridged by a μ-oxo ligand, surrounded by ten chloride ligands and stabilized by four potassium counterions. This compound is synthesized through the oxidation of ruthenium(III) chloride (RuCl₃) under alkaline conditions, yielding a stable, diamagnetic complex with a planar μ-oxo bridge confirmed by X-ray diffraction studies .
Properties
CAS No. |
16986-07-5 |
|---|---|
Molecular Formula |
Cl10H2K4ORu2 |
Molecular Weight |
731.1 g/mol |
IUPAC Name |
tetrapotassium;pentachlororuthenium(2-);hydrate |
InChI |
InChI=1S/10ClH.4K.H2O.2Ru/h10*1H;;;;;1H2;;/q;;;;;;;;;;4*+1;;2*+3/p-10 |
InChI Key |
ZTZFCYRCBSXPOU-UHFFFAOYSA-D |
Canonical SMILES |
O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrapotassium decachloro-mu-oxodiruthenate(IV) can be synthesized through the reaction of ruthenium trichloride with potassium chloride in the presence of an oxidizing agent. The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of tetrapotassium decachloro-mu-oxodiruthenate(IV) involves large-scale reactions using high-purity raw materials. The process includes steps such as dissolution, filtration, and crystallization to obtain the compound in its pure form. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Tetrapotassium decachloro-mu-oxodiruthenate(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents such as hydrogen or hydrazine.
Substitution: Ligand substitution reactions can occur, where chloride ions are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen, hydrazine.
Substitution Reagents: Ammonia, phosphines.
Major Products Formed
Oxidation: Higher oxidation state ruthenium compounds.
Reduction: Lower oxidation state ruthenium compounds.
Substitution: Complexes with different ligands replacing chloride ions.
Scientific Research Applications
Tetrapotassium decachloro-mu-oxodiruthenate(IV) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent.
Medicine: Explored for its anticancer properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a precursor for other ruthenium-based compounds.
Mechanism of Action
The mechanism by which tetrapotassium decachloro-mu-oxodiruthenate(IV) exerts its effects involves its interaction with molecular targets such as enzymes and cellular structures. The compound can undergo redox reactions, altering the oxidation state of ruthenium and affecting the activity of target molecules. These interactions can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Key Properties:
- Structure : Dinuclear Ru(IV) centers with a planar μ-oxo bridge and terminal chloride ligands.
- Magnetic Behavior : Diamagnetic due to strong antiferromagnetic coupling between Ru(IV) centers.
- Applications :
- Catalyst for oxidation reactions in organic synthesis (e.g., alcohol-to-ketone transformations).
- Precursor for advanced materials due to its redox stability.
Comparison with Similar Compounds
This section evaluates K₄[Ru₂Cl₁₀O] against structurally or functionally analogous ruthenium complexes.
Structural and Electronic Comparisons
Selected Compounds:
[Ru₂OCl₁₀]⁵− (Diruthenium(III,IV) oxo-bridged complex)
[RuCl₃(H₂O)₃] (Mononuclear ruthenium(III) complex)
[RuO₄]⁻ (Ruthenium(VIII) tetrahedral complex)
Comparative Analysis:
| Compound | Oxidation State | Nuclearity | Ligands | Magnetic Property | Key Applications |
|---|---|---|---|---|---|
| K₄[Ru₂Cl₁₀O] | Ru(IV) | Dinuclear | μ-Oxo, 10 Cl⁻ | Diamagnetic | Oxidation catalysis |
| [Ru₂OCl₁₀]⁵− | Ru(III/IV) | Dinuclear | μ-Oxo, 10 Cl⁻ | Paramagnetic | Redox catalysis |
| [RuCl₃(H₂O)₃] | Ru(III) | Mononuclear | 3 H₂O, 3 Cl⁻ | Paramagnetic | Precursor for Ru complexes |
| [RuO₄]⁻ | Ru(VIII) | Mononuclear | 4 O²⁻ | Diamagnetic | Strong oxidizer in organic reactions |
Key Findings:
Nuclearity and Bridging Ligands: K₄[Ru₂Cl₁₀O] and [Ru₂OCl₁₀]⁵− share dinuclear structures with μ-oxo bridges, but the former’s Ru(IV) centers exhibit stronger antiferromagnetic coupling, resulting in diamagnetism. In contrast, mixed-valent [Ru₂OCl₁₀]⁵− (Ru(III)/Ru(IV)) remains paramagnetic . Mononuclear complexes like [RuCl₃(H₂O)₃] lack bridging ligands, limiting their catalytic versatility compared to dinuclear systems.
Oxidation State and Reactivity :
- Ru(VIII) in [RuO₄]⁻ enables extreme oxidative power (e.g., cleaving C=C bonds), but its instability and toxicity restrict industrial use. K₄[Ru₂Cl₁₀O] provides milder, controllable oxidation, making it preferable for selective syntheses .
- Ru(III) in [RuCl₃(H₂O)₃] acts as a precursor but requires activation (e.g., light or reductants) to participate in catalysis.
Catalytic Performance: Turnover Frequency (TOF): K₄[Ru₂Cl₁₀O] outperforms [RuCl₃(H₂O)₃] in alcohol oxidation (TOF: 120 vs. 15 h⁻¹) due to its dinuclear active site facilitating electron transfer . Substrate Scope: [RuO₄]⁻ oxidizes recalcitrant substrates (e.g., alkanes), but K₄[Ru₂Cl₁₀O] achieves higher selectivity for alcohols and amines.
Research Findings and Industrial Relevance
- Stability : K₄[Ru₂Cl₁₀O] remains stable in aqueous and organic solvents (pH 7–12), whereas [RuO₄]⁻ decomposes explosively in acidic conditions .
- Synergistic Effects : The μ-oxo bridge in dinuclear Ru complexes enhances redox flexibility, enabling multi-electron transfer mechanisms critical for O₂ activation .
- Limitations : High chloride content in K₄[Ru₂Cl₁₀O] may lead to corrosion in reactor systems, necessitating corrosion-resistant materials.
Notes
- Environmental Impact : Ruthenium compounds require disposal via certified hazardous waste protocols.
- Future Directions : Modifying ligand environments (e.g., replacing Cl⁻ with carboxylates) could improve catalytic efficiency and reduce corrosion .
Biological Activity
Chemical Structure and Properties
Tetrapotassium decachloro-mu-oxodiruthenate(4-) is characterized by its distinctive coordination environment, where ruthenium centers are bridged by oxo groups and coordinated with multiple chloride ligands. The chemical formula can be represented as . This structure allows for intriguing interactions with biological macromolecules, which may lead to various biological effects.
Anticancer Properties
Research indicates that tetrapotassium decachloro-mu-oxodiruthenate(4-) exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspase activation |
| PC-3 (Prostate Cancer) | 12 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
In addition to its anticancer properties, tetrapotassium decachloro-mu-oxodiruthenate(4-) has shown antimicrobial activity against several bacterial strains, including Gram-positive and Gram-negative bacteria. Studies suggest that the compound disrupts bacterial cell membranes, leading to cell lysis.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
The biological activity of tetrapotassium decachloro-mu-oxodiruthenate(4-) is attributed to its ability to generate reactive oxygen species (ROS) upon interaction with cellular components. This oxidative stress can lead to cellular damage and trigger apoptotic pathways. Furthermore, the compound's metal centers may interact with DNA, disrupting replication and transcription processes.
Case Study: Anticancer Activity in MCF-7 Cells
A detailed study investigated the effects of tetrapotassium decachloro-mu-oxodiruthenate(4-) on MCF-7 breast cancer cells. The study utilized flow cytometry to analyze apoptosis rates post-treatment with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis, with significant morphological changes observed under microscopy.
Case Study: Antimicrobial Effects on Staphylococcus aureus
Another case study focused on the antimicrobial effects of tetrapotassium decachloro-mu-oxodiruthenate(4-) against Staphylococcus aureus. The study employed disk diffusion methods to assess inhibition zones and MIC determinations. The results confirmed substantial antibacterial activity, suggesting potential applications in treating resistant bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
